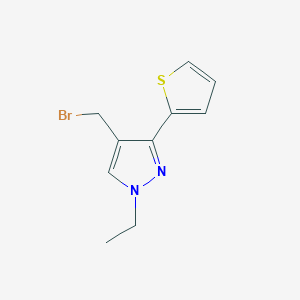

4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

CAS No.: 2091097-72-0

Cat. No.: VC3150557

Molecular Formula: C10H11BrN2S

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091097-72-0 |

|---|---|

| Molecular Formula | C10H11BrN2S |

| Molecular Weight | 271.18 g/mol |

| IUPAC Name | 4-(bromomethyl)-1-ethyl-3-thiophen-2-ylpyrazole |

| Standard InChI | InChI=1S/C10H11BrN2S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6H2,1H3 |

| Standard InChI Key | VKFBCAPWNRXEHM-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C2=CC=CS2)CBr |

| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CS2)CBr |

Introduction

Chemical Identity and Properties

4-(Bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic organic compound that contains both pyrazole and thiophene rings in its structure. The compound features a bromomethyl substituent at the 4-position of the pyrazole ring, which makes it a potential alkylating agent and a valuable intermediate in organic synthesis. Its structure contains an ethyl group attached to one of the nitrogen atoms of the pyrazole ring, while a thiophene ring is connected at the 3-position of the pyrazole core.

Physical and Chemical Properties

The compound 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is characterized by specific physical and chemical properties that dictate its behavior in various environments. Below is a comprehensive table detailing these properties:

| Property | Value |

|---|---|

| CAS Number | 2091097-72-0 |

| Molecular Formula | C₁₀H₁₁BrN₂S |

| Molecular Weight | 271.18 g/mol |

| Physical State | Solid (at standard conditions) |

| IUPAC Name | 4-(bromomethyl)-1-ethyl-3-thiophen-2-ylpyrazole |

| InChI | InChI=1S/C10H11BrN2S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6H2,1H3 |

| InChIKey | VKFBCAPWNRXEHM-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C2=CC=CS2)CBr |

| PubChem Compound ID | 121211683 |

The molecular structure comprises a pyrazole ring with an ethyl substituent on one nitrogen atom, a thiophene ring at the 3-position, and a bromomethyl group at the 4-position. This configuration grants the molecule specific reactivity patterns that are valuable in synthetic organic chemistry .

Structural Features

The compound exhibits several important structural features that contribute to its chemical behavior and potential applications:

-

The pyrazole ring serves as the core structure, providing a nitrogen-containing heterocyclic scaffold with aromatic properties.

-

The bromomethyl group at the 4-position functions as a reactive site for nucleophilic substitution reactions, making it valuable for further functionalization.

-

The thiophene ring at the 3-position introduces sulfur-containing heteroaromaticity, which can influence electronic properties and potential bioactivity.

-

The ethyl substituent on the pyrazole nitrogen may affect the electronic distribution across the molecule and modulate its physicochemical properties.

These structural attributes collectively determine the compound's reactivity profile, potential biological activities, and applications in synthetic chemistry .

Synthesis and Preparation

Laboratory Procedures

The laboratory preparation of pyrazole derivatives like 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole requires specialized equipment and careful control of reaction conditions. Similar compounds have been synthesized through reflux conditions followed by appropriate isolation and purification steps.

For instance, a general procedure for synthesizing structurally related pyrazoles involves:

-

Reaction of appropriately substituted hydrazines with carbonyl compounds in glacial acetic acid under reflux conditions for 4-6 hours.

-

Cooling the reaction mixture and pouring it into an ice-cold solution of sodium bicarbonate.

-

Isolation of the resulting solid through filtration, followed by washing with water.

-

Purification through recrystallization, typically using ethanol as the solvent.

While this procedure applies to a related compound described in the literature, it provides insights into potential approaches for synthesizing 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole with appropriate modifications to accommodate the specific substitution pattern .

Applications and Research Significance

Medicinal Chemistry Applications

Compounds containing pyrazole and thiophene moieties have demonstrated diverse biological activities, suggesting potential therapeutic applications for 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole. Pyrazole derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them significant scaffolds in medicinal chemistry research.

The presence of the thiophene ring further enhances the potential bioactivity profile, as thiophene-containing compounds have shown various pharmacological effects including antimicrobial, antiviral, and anticancer activities. The bromomethyl group provides a reactive site for further functionalization, potentially enabling the generation of a library of derivatives with modified properties and biological activities.

Synthetic Utility

4-(Bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole serves as a valuable intermediate in organic synthesis due to its reactive bromomethyl group. This functional group can undergo nucleophilic substitution reactions with various nucleophiles, facilitating the construction of more complex molecules with diverse applications.

Potential synthetic applications include:

-

Alkylation of nucleophilic centers in biologically relevant molecules.

-

Construction of molecular libraries for structure-activity relationship (SAR) studies.

-

Formation of carbon-carbon bonds through coupling reactions.

-

Introduction of the pyrazole-thiophene scaffold into larger molecular architectures.

These synthetic possibilities underscore the compound's significance as a versatile building block in organic chemistry .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole. The molecular ion peak would be expected at m/z 271 and 273 with approximately equal intensities, reflecting the characteristic isotopic pattern of bromine (²⁹Br and ⁸¹Br).

Characteristic fragmentation patterns might include:

-

Loss of the bromine atom (M-Br).

-

Cleavage of the bromomethyl group (M-CH₂Br).

-

Fragmentation of the ethyl group (M-CH₂CH₃).

-

Fragments associated with the thiophene and pyrazole rings.

These spectroscopic characteristics would provide definitive confirmation of the compound's structure and purity .

Current Research and Future Directions

Research Gaps and Opportunities

Despite the potential applications of 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole, several research gaps exist that present opportunities for future investigations. These include:

-

Comprehensive characterization studies to fully elucidate the compound's physicochemical properties and behavior in various environments.

-

Optimization of synthetic routes to improve yields, reduce environmental impact, and enable scalable production.

-

Systematic biological evaluation to determine specific activities, mechanisms of action, and structure-activity relationships.

-

Exploration of derivative compounds through modification of the bromomethyl group to generate libraries with enhanced properties or targeted activities.

Addressing these research gaps would significantly contribute to our understanding of this compound and potentially unlock new applications in medicinal chemistry and materials science.

Future Perspectives

The future of research on 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole holds promise in several directions:

-

Development of optimized synthetic methodologies, potentially incorporating green chemistry principles and flow chemistry techniques for more efficient production.

-

Comprehensive biological screening against diverse targets to identify specific therapeutic applications.

-

Rational design of derivatives with enhanced properties based on computational modeling and structure-activity relationship studies.

-

Exploration of applications beyond medicinal chemistry, such as in materials science, catalysis, or as specialized reagents in organic synthesis.

-

Investigation of the compound's potential as a building block for the construction of supramolecular assemblies or functional materials.

These future perspectives underscore the versatile nature of 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole and its potential contributions to various scientific disciplines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume